cis-Cyclobutane-1,2-dicarboxylic acid
Overview
Description
cis-Cyclobutane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C6H8O4 It is a cyclobutane derivative with two carboxylic acid groups attached to adjacent carbon atoms in a cis configuration
Mechanism of Action
Target of Action
cis-Cyclobutane-1,2-dicarboxylic acid (CBDA-4) is a versatile compound with a wide range of applications. It is primarily used as a building block in the synthesis of polymers and metal-organic materials . The compound’s primary targets are therefore the molecules and structures it interacts with during these synthesis processes.
Mode of Action
CBDA-4 interacts with its targets through chemical reactions. For instance, in the synthesis of polymers, CBDA-4 can serve as a diacid monomer or cross-linker . Its mode of action involves forming bonds with other molecules to create larger structures. The cyclobutane ring in CBDA-4 can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Biochemical Pathways
The biochemical pathways affected by CBDA-4 are primarily those involved in the synthesis of materials. For example, in the production of polymers, CBDA-4 can be incorporated into the polymer chain, affecting the properties of the final product . The exact pathways and their downstream effects would depend on the specific synthesis process and the other compounds involved.
Result of Action
The molecular and cellular effects of CBDA-4’s action are largely dependent on its application. In the context of material synthesis, the incorporation of CBDA-4 can result in materials with desirable properties such as cleavability . This can make the resulting materials thermally recyclable or degradable .
Action Environment
The action, efficacy, and stability of CBDA-4 can be influenced by various environmental factors. For instance, the cyclobutane ring in CBDA-4 can be cleaved upon heating , suggesting that temperature is a key factor in its stability and action. Additionally, the synthesis processes in which CBDA-4 is used may require specific conditions (e.g., pH, pressure) for optimal efficacy.
Biochemical Analysis
Molecular Mechanism
It’s known that the cyclobutane ring in cis-Cyclobutane-1,2-dicarboxylic acid can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have thermocleavability at high temperature . This property suggests that the effects of this compound may change over time, particularly in response to changes in temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclobutane-1,2-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include maintaining the reaction mixture at a controlled temperature and ensuring adequate UV light exposure to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized photoreactors that can handle large volumes of trans-cinnamic acid and provide consistent UV light exposure. The reaction is monitored to ensure optimal conversion rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-Cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanediol.
Substitution: Formation of esters or amides depending on the substituents used.
Scientific Research Applications
Comparison with Similar Compounds
trans-Cyclobutane-1,2-dicarboxylic acid: This isomer has the carboxylic acid groups in a trans configuration, leading to different physical and chemical properties.
Cyclobutane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups attached to the same carbon atom, resulting in distinct reactivity and applications.
Cyclopentane-1,2-dicarboxylic acid: A similar compound with a five-membered ring, used for comparison in studies of ring strain and reactivity.
Uniqueness: cis-Cyclobutane-1,2-dicarboxylic acid is unique due to its cis configuration, which imparts specific stereochemical properties and reactivity patterns. This makes it a valuable compound for studying stereochemistry and developing new materials with tailored properties .
Properties
IUPAC Name |
(1S,2R)-cyclobutane-1,2-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424909 | |
Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-94-5 | |
Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIS CYCLOBUTANE DICARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.